molecular formula C21H23ClN2O3S B2638019 (S)-tert-butyl 2-(5-(4-chlorophenyl)-6,7-dimethyl-2-oxo-2,3-dihydro-1H-thieno[2,3-e][1,4]diazepin-3-yl)acetate CAS No. 1268524-67-9

(S)-tert-butyl 2-(5-(4-chlorophenyl)-6,7-dimethyl-2-oxo-2,3-dihydro-1H-thieno[2,3-e][1,4]diazepin-3-yl)acetate

Cat. No. B2638019
CAS RN: 1268524-67-9
M. Wt: 418.94
InChI Key: PKKLUYDBOVKXJD-HNNXBMFYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “(S)-tert-butyl 2-(5-(4-chlorophenyl)-6,7-dimethyl-2-oxo-2,3-dihydro-1H-thieno[2,3-e][1,4]diazepin-3-yl)acetate” is a derivative of the benzodiazepine class of drugs . Benzodiazepines are a class of psychoactive drugs with varying effects such as sedative, hypnotic (sleep-inducing), anxiolytic (anti-anxiety), anticonvulsant, and muscle relaxant .


Synthesis Analysis

The synthesis of benzodiazepines has been described in various studies. One method involves the continuous flow synthesis of six benzodiazepines from aminobenzophenones . Another method describes the synthesis of midazolam and its analogues using isocyanide reagents . These methods could potentially be adapted for the synthesis of the compound .


Molecular Structure Analysis

The molecular structure of benzodiazepines typically includes a benzene ring fused to a seven-membered diazepine ring . The specific structure of the compound would include additional functional groups and substitutions at various positions on the benzodiazepine core structure.


Chemical Reactions Analysis

Benzodiazepines undergo various chemical reactions during their synthesis. For example, one synthesis method involves a S_NAr reaction to produce a nitrodiarylamine intermediate, which upon reduction of the nitro group subsequently undergoes a cyclocondensation .

Scientific Research Applications

Mechanism of Action

Safety and Hazards

The compound is likely to have similar safety and hazard profiles to other benzodiazepines, which can include risks of dependence, withdrawal, and overdose . It’s important to note that any use of this compound should be under the supervision of a healthcare professional.

properties

IUPAC Name

tert-butyl 2-[(3S)-5-(4-chlorophenyl)-6,7-dimethyl-2-oxo-1,3-dihydrothieno[2,3-e][1,4]diazepin-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23ClN2O3S/c1-11-12(2)28-20-17(11)18(13-6-8-14(22)9-7-13)23-15(19(26)24-20)10-16(25)27-21(3,4)5/h6-9,15H,10H2,1-5H3,(H,24,26)/t15-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKKLUYDBOVKXJD-HNNXBMFYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1C(=NC(C(=O)N2)CC(=O)OC(C)(C)C)C3=CC=C(C=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC2=C1C(=N[C@H](C(=O)N2)CC(=O)OC(C)(C)C)C3=CC=C(C=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.